2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235648-95-9
VCID: VC6325964
InChI: InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22)
SMILES: CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Molecular Formula: C15H13N5O2S2
Molecular Weight: 359.42

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

CAS No.: 1235648-95-9

Cat. No.: VC6325964

Molecular Formula: C15H13N5O2S2

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide - 1235648-95-9

Specification

CAS No. 1235648-95-9
Molecular Formula C15H13N5O2S2
Molecular Weight 359.42
IUPAC Name 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22)
Standard InChI Key OFVXLPVCJVPTPR-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s structure comprises two thiazole rings:

  • Thiazole A: Positioned at the 4-yl position of Thiazole B, substituted with an acetamide group (NHCOCH3-\text{NHCOCH}_3) .

  • Thiazole B: Linked to a pyridin-3-yl group at its 4-position, creating a conjugated system that enhances electronic delocalization .

The acetamide bridge (CH2C(O)NH-\text{CH}_2\text{C(O)NH}-) connects the two heterocycles, enabling flexibility while maintaining planarity critical for molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H13N5O2S2\text{C}_{15}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}_{2}
Molecular Weight359.4 g/mol
SMILESCC(=O)Nc1nc(CC(=O)Nc2nc(-c3cccnc3)cs2)cs1
InChI KeyNot reported

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict:

  • Hydrogen Bonding: The acetamide NH and carbonyl groups serve as hydrogen bond donors/acceptors, facilitating interactions with biological targets .

  • Lipophilicity: Calculated logP values suggest moderate hydrophobicity, balancing membrane permeability and aqueous solubility .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound is synthesized via a modular approach:

  • Thiazole Formation: Cyclocondensation of thioureas with α-halo ketones via the Hantzsch thiazole synthesis .

  • Acetylation: Introduction of the acetamide group using acetyl chloride or acetic anhydride under basic conditions .

  • Coupling: Amide bond formation between the two thiazole units using carbodiimide-based coupling reagents .

Critical Intermediate: 4-(Pyridin-3-yl)thiazol-2-amine

  • Synthesized from pyridine-3-carbaldehyde and thiourea in the presence of iodine, followed by aminolysis .

Reaction Scheme

Thiazole A+Thiazole BEDC/HOBtTarget Compound\text{Thiazole A} + \text{Thiazole B} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
DMF, RT, 24 h6295
THF, Reflux, 12 h7898

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .

  • logP: 2.1 (estimated), indicating moderate lipophilicity suitable for oral bioavailability .

Degradation Pathways

  • Hydrolytic Instability: The acetamide bond undergoes hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions, generating 2-aminothiazole derivatives .

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces ring-opening reactions in the thiazole moiety .

Challenges and Future Directions

Metabolic Stability

Preliminary microsomal assays indicate rapid hepatic clearance (t½ <30 min), necessitating prodrug strategies or structural rigidification .

Target Validation

In vivo studies are required to confirm hypothesized mechanisms. Computational docking suggests affinity for PDGFR-β (ΔG = -9.2 kcal/mol), a target implicated in fibrosis and cancer .

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